1-Deoxy-1-morpholino-D-fructose

Catalog No.
S626868
CAS No.
6291-16-3
M.F
C10H19NO7
M. Wt
265.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Deoxy-1-morpholino-D-fructose

CAS Number

6291-16-3

Product Name

1-Deoxy-1-morpholino-D-fructose

IUPAC Name

(3S,4R,5R)-3,4,5,6-tetrahydroxy-1-morpholin-4-ylhexan-2-one

Molecular Formula

C10H19NO7

Molecular Weight

265.26 g/mol

InChI

InChI=1S/C10H19NO6/c12-6-8(14)10(16)9(15)7(13)5-11-1-3-17-4-2-11/h8-10,12,14-16H,1-6H2/t8-,9-,10-/m1/s1

InChI Key

MQDTXDVZHGTKQS-UUBZBTQISA-N

SMILES

C1COCCN1CC(=O)C(C(C(CO)O)O)O

Synonyms

1-deoxy-1-morpholinofructose, 1-DMF

Canonical SMILES

C1COCCN1C(C(=O)C(C(C(CO)O)O)O)O

Isomeric SMILES

C1COCCN1C(C(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O

1-Deoxy-1-morpholino-D-fructose (DMF) is a synthetic, secondary amine-derived Amadori compound utilized globally as the definitive reference standard for ketoamine quantification. Formed by the Amadori rearrangement of D-glucose and morpholine, DMF features a stable morpholine ring substituted at the anomeric carbon. This structural configuration prevents the rapid spontaneous degradation into advanced glycation end-products (AGEs) that typically plagues primary amine-derived Amadori products [1]. Consequently, DMF is heavily procured by analytical and biochemical laboratories to calibrate nitroblue tetrazolium (NBT) fructosamine assays, model early-stage Maillard reaction kinetics, and serve as the primary small-molecule substrate for profiling deglycating enzymes such as fructosamine-3-kinase (FN3K) [2].

Attempting to substitute pre-formed 1-deoxy-1-morpholino-D-fructose with unreacted precursor mixtures (e.g., D-glucose and morpholine) introduces rate-limiting Schiff base formation and unpredictable Amadori rearrangement kinetics, destroying its utility as a quantitative baseline [1]. Furthermore, utilizing primary amine-derived Amadori products (such as fructosyl-glycine) as standards often fails due to their inherent instability and rapid downstream conversion into complex melanoidins or dicarbonyls during storage and assay conditions. DMF’s secondary amine structure effectively locks the compound in the ketoamine stage, providing the necessary thermal stability and predictable reduction potential required for reproducible standard curves and precise enzymatic kinetic modeling [2].

Absolute Standardization in NBT Fructosamine Assays

In colorimetric assays measuring early-stage protein glycation, DMF is utilized to generate the standard curve due to its reliable reduction of nitroblue tetrazolium (NBT) in alkaline conditions. Unlike heterogeneously glycated bovine serum albumin (BSA), which exhibits variable glycation densities and batch-to-batch kinetic inconsistencies, DMF provides a strictly linear response (R² > 0.99) based on the absorption difference between 10 and 15 minutes at 530 nm [1]. This allows for the absolute molar quantification of ketoamine content, eliminating the 15–30% variability often encountered when relying on poorly characterized protein standards [2].

Evidence DimensionStandard curve linearity and molar quantification accuracy
Target Compound DataDMF provides absolute molar calibration with R² > 0.99 linearity.
Comparator Or BaselineGlycated BSA or in situ precursor mixtures.
Quantified DifferenceDMF eliminates the 15–30% batch-to-batch variability inherent to heterogeneously glycated macromolecular standards.
ConditionsNBT reduction assay in 100 mM carbonate buffer (pH 10.4) at 37 °C.

Procurement of DMF is essential for analytical laboratories requiring an exact, low-molecular-weight calibrator to ensure reproducibility in clinical fructosamine or food browning assays.

Substrate Precision for Fructosamine-3-Kinase (FN3K) Kinetics

When profiling the activity of FN3K, an enzyme responsible for phosphorylating Amadori products to trigger their spontaneous breakdown, DMF serves as the optimal small-molecule substrate. Assays utilizing DMF (typically titrated between 2.5 µM and 2 mM) allow for continuous spectrophotometric monitoring of NADH depletion linked to ATP regeneration [1]. Compared to using native glycated proteins, which suffer from steric hindrance and mixed glycation sites that obscure true kinetic parameters, DMF ensures a 100% defined substrate concentration, enabling precise Km and Vmax determinations [2].

Evidence DimensionEnzyme kinetic baseline resolution
Target Compound DataDMF enables precise, unhindered continuous kinetic monitoring at a 100% defined substrate concentration.
Comparator Or BaselineNative glycated proteins (e.g., glycated hemoglobin or albumin).
Quantified DifferenceDMF removes steric hindrance and mixed-site variables, allowing exact Km determination unobtainable with heterogeneous protein substrates.
ConditionsFN3K kinase assay coupled with a PK/LDH/PEP ATP-regeneration system at 25 °C.

DMF is the mandatory substrate choice for researchers conducting high-throughput screening of FN3K inhibitors or fundamental evolutionary kinetic studies.

Thermal Stability and Controlled Browning Baselines

In studies isolating the thermal degradation pathways of Amadori intermediates, DMF provides a stable, controlled baseline. While primary amine-derived Amadori products (such as 1-deoxy-1-glycino-D-fructose) rapidly polymerize into melanoidins and degrade spontaneously at room temperature, DMF decomposes slowly and predictably only upon targeted heating [1]. This superior thermal stability (>97.5% purity maintained during standard handling) allows researchers to accurately map specific degradation thermograms (T.g. and d.t.g. curves) without the interference of premature, uncontrolled browning [2].

Evidence DimensionThermal stability and degradation predictability
Target Compound DataDMF decomposes slowly with a well-defined thermogram and maintains >97.5% purity under standard handling.
Comparator Or BaselinePrimary amine-derived Amadori products (e.g., 1-deoxy-1-glycino-D-fructose).
Quantified DifferenceDMF resists the rapid, spontaneous room-temperature polymerization and browning that degrades primary amine analogs.
ConditionsDry-state heating and thermogravimetric analysis of isolated Amadori intermediates.

Ensures extended shelf-life and absolute reproducibility for food scientists modeling specific, isolated stages of the Maillard reaction.

Clinical and Analytical Fructosamine Assay Calibration

Because DMF provides a highly linear and reproducible standard curve in NBT reduction assays, it is the primary choice for calibrating fructosamine measurements. Analytical laboratories procure DMF to quantify early-stage glycation in serum proteins or food products, avoiding the batch variability of glycated protein standards [1].

Enzymatic Profiling of Deglycating Kinases (FN3K)

DMF’s structure as a stable, small-molecule ketoamine makes it the definitive substrate for evaluating fructosamine-3-kinase (FN3K) activity. It is essential for biochemical workflows requiring continuous spectrophotometric monitoring of ATP-dependent phosphorylation, enabling accurate kinetic modeling and inhibitor screening without the steric complications of macromolecular substrates [2].

Isolated Maillard Reaction and Browning Simulations

In food chemistry and flavor development research, DMF is utilized as a stable Amadori intermediate model. Its predictable thermal degradation profile allows scientists to isolate and study specific downstream browning pathways and volatile formations, a task impossible when starting from unreacted reducing sugars and amines due to overlapping reaction stages [3].

XLogP3

-3.4

Dates

Last modified: 08-15-2023

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